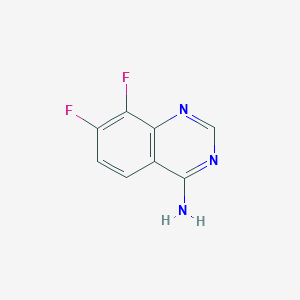

7,8-Difluoroquinazolin-4-amine

Descripción

7,8-Difluoroquinazolin-4-amine is a fluorinated quinazoline derivative with the molecular formula C₈H₅F₂N₃ and a molecular weight of 197.14 g/mol . Its structure consists of a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with fluorine atoms at positions 7 and 8 and an amine group at position 4. Key identifiers include:

This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and anticancer agents, owing to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and binding affinity .

Propiedades

IUPAC Name |

7,8-difluoroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQVCRJHABLVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound belongs to the quinazoline family, which has been widely applied in the development of drug candidates due to a wide range of pharmacological effects

Mode of Action

Quinazoline derivatives have been known to interact with various cellular targets, leading to changes in cellular functions. The specific interactions of 7,8-Difluoroquinazolin-4-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinazoline derivatives have been shown to influence a variety of biochemical pathways, but the specific pathways affected by 7,8-Difluoroquinazolin-4-amine and their downstream effects require further investigation.

Result of Action

Some quinazoline derivatives have demonstrated considerable antiproliferative activity against various cancer cell lines, suggesting potential antitumor effects

Actividad Biológica

7,8-Difluoroquinazolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in different cellular models, and potential therapeutic applications.

Chemical Structure and Properties

7,8-Difluoroquinazolin-4-amine belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 7 and 8 positions enhances its lipophilicity and may influence its binding affinity to biological targets.

The primary mechanism of action for 7,8-difluoroquinazolin-4-amine involves inhibition of specific kinases, particularly those involved in cancer cell signaling pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.

Table 1: Inhibition Potency Against EGFR

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 7,8-Difluoroquinazolin-4-amine | 12 | A431 |

| 6-Iodoquinazoline | 0.83 | A431 |

| Erlotinib | <0.01 | A431 |

The above table illustrates that while 7,8-difluoroquinazolin-4-amine shows moderate inhibition of EGFR (IC50 = 12 μM), other compounds like 6-Iodoquinazoline exhibit significantly higher potency.

Biological Activity in Cancer Models

Research has demonstrated that 7,8-difluoroquinazolin-4-amine exhibits varying degrees of cytotoxicity across different cancer cell lines. In studies involving chordoma cell lines (U-CH1 and U-CH2), the compound displayed limited activity with IC50 values exceeding 100 μM in most cases, indicating a need for further structural optimization to enhance efficacy against these tumors .

Case Studies

- Chordoma Cell Lines : The compound was tested against multiple patient-derived chordoma lines. While it showed some activity in U-CH1 (IC50 = 12 μM), it was ineffective in U-CH2 and other tested lines, suggesting that the biological activity may be context-dependent or influenced by additional molecular factors .

- EGFR Inhibition : In a comparative study with other quinazolines, it was noted that modifications to the quinazoline scaffold could lead to improved activity against EGFR and related pathways. The introduction of different substituents at various positions on the quinazoline ring significantly impacted both potency and selectivity .

Toxicity Assessment

The safety profile of 7,8-difluoroquinazolin-4-amine was evaluated using live cell flow cytometry screens to assess human safety risks during early drug development stages. Initial findings indicated moderate non-specific toxicity at higher concentrations (IC50 > 100 μM) in non-cancerous cell lines like WS1 fibroblasts .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7,8-Difluoroquinazolin-4-amine with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Electron Effects : Fluorine’s electron-withdrawing nature stabilizes the quinazoline ring, increasing resonance and reducing susceptibility to electrophilic attack compared to methoxy or hydrogen substituents .

- Solubility : 7,8-Difluoroquinazolin-4-amine has moderate solubility in polar aprotic solvents (e.g., DMSO), whereas methoxy derivatives exhibit higher aqueous solubility .

- Thermal Stability : Fluorine atoms enhance thermal stability, making the compound suitable for high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.